2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
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Overview
Description
2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a synthetic organic compound that features a unique structure combining a propanamide backbone with a phenyl-substituted oxadiazole ring
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and 1,2,4-oxadiazole, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Compounds with similar structures, such as imidazole and 1,2,4-oxadiazole, are known to interact with their targets through various mechanisms . For instance, they can act as ligands, coordinating through nitrogen atoms , or form hydrogen bonds with their targets .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method is efficient and yields the desired oxadiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenyl ring and oxadiazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-phenylpropanamide: Lacks the oxadiazole ring, resulting in different chemical and biological properties.
1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone: Similar structure but lacks the propanamide moiety.
Uniqueness
2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is unique due to the combination of the propanamide backbone with the phenyl-substituted oxadiazole ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(16-14(19)15(2,3)4)13-17-12(18-20-13)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZIQADZERLKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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